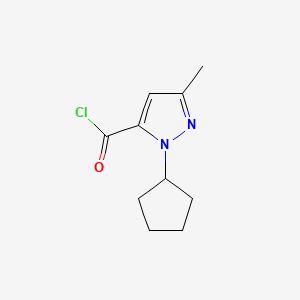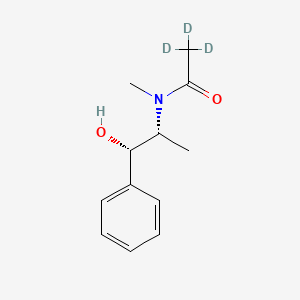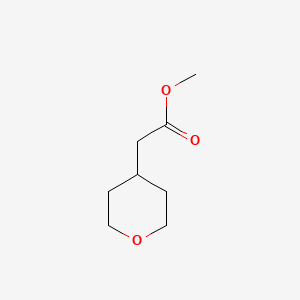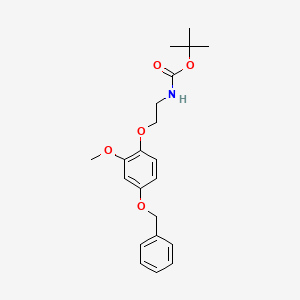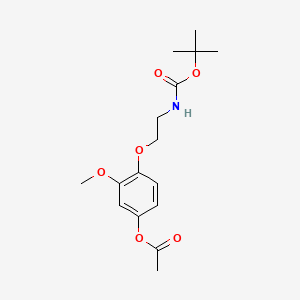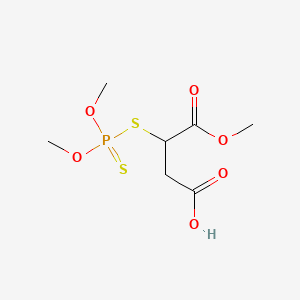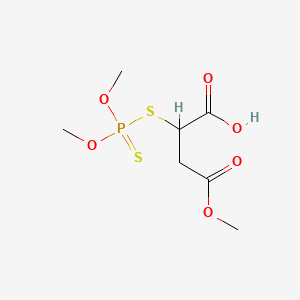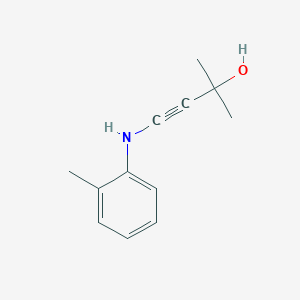
2-(2-Methyl-3-butyn-2-ol)-4-aminotoluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methyl-3-butyn-2-ol)-4-aminotoluene is an organic compound that features both an alkyne and an amine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-3-butyn-2-ol)-4-aminotoluene typically involves the reaction of 2-methyl-3-butyn-2-ol with 4-aminotoluene under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where palladium acetate and triphenylphosphine are used as catalysts, and the reaction is carried out in the presence of a base such as triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of microreactors with supported catalysts, such as PdZn on titania, can enhance the selectivity and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-3-butyn-2-ol)-4-aminotoluene can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be selectively hydrogenated to form alkenes or alkanes.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for selective hydrogenation.
Substitution: Acyl chlorides or anhydrides can be used in the presence of a base to form amides.
Major Products Formed
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Amides or other nitrogen-containing derivatives.
Scientific Research Applications
2-(2-Methyl-3-butyn-2-ol)-4-aminotoluene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used to study enzyme-catalyzed reactions involving alkynes and amines.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(2-Methyl-3-butyn-2-ol)-4-aminotoluene exerts its effects involves interactions with various molecular targets. The alkyne group can participate in cycloaddition reactions, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-butyn-2-ol: A precursor in the synthesis of 2-(2-Methyl-3-butyn-2-ol)-4-aminotoluene.
4-Aminotoluene: Another precursor used in the synthesis.
2-Methyl-3-buten-2-ol: A similar compound with an alkene group instead of an alkyne.
Uniqueness
This compound is unique due to the presence of both an alkyne and an amine group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
905439-45-4 |
|---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
4-(5-amino-2-methylphenyl)-2-methylbut-3-yn-2-ol |
InChI |
InChI=1S/C12H15NO/c1-9-4-5-11(13)8-10(9)6-7-12(2,3)14/h4-5,8,14H,13H2,1-3H3 |
InChI Key |
WVJFEHJVLBSYNP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC#CC(C)(C)O |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C#CC(C)(C)O |
Synonyms |
4-(5-Amino-2-methylphenyl)-2-methyl-3-butyn-2-ol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


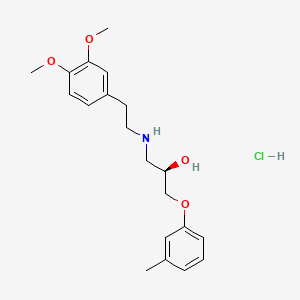

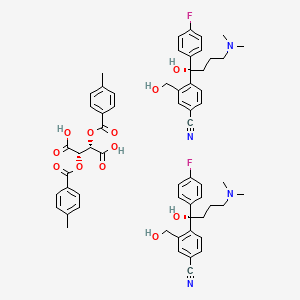
![N-[(1S,2R)-1-Hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B585413.png)
